(+)-Plakevulin A

Description

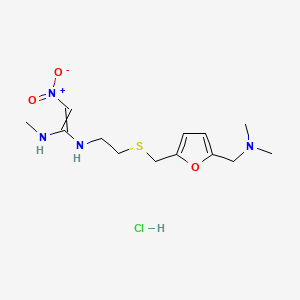

A non-imidazole blocker of those histamine receptors that mediate gastric secretion (H2 receptors). It is used to treat gastrointestinal ulcers.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H23ClN4O3S |

|---|---|

Molecular Weight |

350.87 g/mol |

IUPAC Name |

1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

InChI |

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H |

InChI Key |

GGWBHVILAJZWKJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |

Related CAS |

66357-35-5 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

(+)-Plakevulin A: A Technical Guide on its Discovery, Bioactivity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Plakevulin A is a marine-derived oxylipin, a class of lipid-based signaling molecules, isolated from the Okinawan sponge Plakortis sp. This technical guide provides a comprehensive overview of its discovery, structural elucidation, and biological activities. Notably, this compound has demonstrated significant cytotoxic effects against various cancer cell lines, with a degree of selectivity for malignant cells. Its mechanism of action involves the induction of apoptosis, mediated through the suppression of the IL-6/STAT3 signaling pathway, a critical cascade in cell survival and proliferation. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its isolation and signaling pathways to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Discovery and Isolation

This compound was first isolated from a marine sponge of the genus Plakortis, collected in Okinawa, Japan. Sponges of the genus Plakortis are known for producing a rich diversity of bioactive polyketides.[1][2][3] The isolation of this compound involves a multi-step extraction and chromatographic purification process.

Experimental Protocol: Isolation and Purification

The general procedure for the isolation of this compound from Plakortis sp. is as follows:

-

Extraction: The sponge material is typically lyophilized and then extracted with an organic solvent, often a mixture of dichloromethane and methanol.

-

Solvent Partitioning: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity. This usually involves partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

Chromatographic Separation: The bioactive organic phase is then subjected to a series of chromatographic techniques to purify this compound. This may include:

-

Silica Gel Chromatography: The extract is fractionated using a silica gel column with a gradient elution system.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using RP-HPLC to yield the pure compound.

-

Isolation Workflow

Caption: Isolation workflow for this compound.

Structural Elucidation

The chemical structure of this compound, a novel oxylipin, was elucidated through extensive spectroscopic analysis. It features a unique cyclopentene ring and a levulinyl ester moiety.[4] The absolute configurations of its chiral centers were determined using the modified Mosher's method.[4]

Spectroscopic Data

| Data Type | Instrumentation | Key Findings |

| Mass Spectrometry | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Provided the molecular formula of the compound. |

| NMR Spectroscopy | 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) | Revealed the connectivity of protons and carbons, establishing the planar structure of this compound, including the cyclopentene ring and the levulinyl ester group. |

| Optical Rotation | Polarimetry | The positive sign of the specific rotation, denoted as (+), indicates the dextrorotatory nature of the molecule. |

Biological Activity and Mechanism of Action

This compound exhibits notable cytotoxic activity against a range of human cancer cell lines, with a higher potency observed in leukemia cells. Importantly, it has shown selectivity for cancer cells over normal cell lines.

Cytotoxicity Data

| Cell Line | Cell Type | IC50 (µM) |

| HL60 | Human Promyelocytic Leukemia | [Data not explicitly found in snippets] |

| HeLa | Human Cervix Epithelioid Carcinoma | [Data not explicitly found in snippets] |

| L1210 | Murine Leukemia | [Data not explicitly found in snippets] |

| KB | Human Cervix Carcinoma | [Data not explicitly found in snippets] |

| MC3T3-E1 | Mouse Calvaria-derived Pre-osteoblast | [Data not explicitly found in snippets] |

| MRC-5 | Human Normal Lung Fibroblast | [Data not explicitly found in snippets] |

Note: While the sources state that IC50 values were determined, the specific quantitative values were not available in the provided search results. Further investigation of the primary literature is recommended for these specific data points.

Mechanism of Action: Apoptosis Induction via STAT3 Suppression

This compound induces apoptosis in HL60 cells, as evidenced by DNA fragmentation and the activation of caspase-3. A key aspect of its mechanism of action is the suppression of the interleukin 6 (IL-6)-induced activation of the Signal Transducer and Activator of Transcription 3 (STAT3). The STAT3 signaling pathway is a crucial regulator of cell growth, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.

Pull-down experiments using a biotinylated derivative of this compound identified hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) as a binding protein. HSD17B4 is known to regulate STAT3 activation. Therefore, it is proposed that this compound may exert its apoptotic effects by binding to HSD17B4, thereby inhibiting the IL-6-induced phosphorylation and activation of STAT3.

In addition to this pathway, this compound has also been reported to inhibit DNA polymerases α and γ.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT solution is added to each well.

-

Formazan Solubilization: The plates are incubated to allow the formazan crystals to form, which are then solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the colored formazan product is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Proposed Signaling Pathway

References

A Technical Guide to the Natural Source, Isolation, and Biological Activity of (+)-Plakevulin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Plakevulin A is a marine-derived oxylipin that has garnered interest for its cytotoxic and enzyme-inhibitory activities. This technical guide provides an in-depth overview of its natural source, detailed experimental protocols for its isolation and characterization, and an examination of its biological activities, with a focus on its impact on the IL-6/STAT3 signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Natural Source and Isolation

This compound is a natural product isolated from a marine sponge of the genus Plakortis. Specifically, it was first identified in a specimen of Plakortis sp. collected in Okinawa, Japan. Marine sponges of the genus Plakortis are known to produce a variety of bioactive polyketides.[1][2]

Quantitative Yield

The yield of this compound from the crude extract of the Okinawan Plakortis sp. is summarized in the table below.

| Parameter | Value |

| Wet Weight of Sponge | 1.5 kg |

| Crude Extract Yield | 25 g |

| Purified this compound Yield | 12 mg |

| Overall Yield | 0.0008% (wet weight) |

Experimental Protocol for Isolation and Purification

The following protocol details the methodology for the isolation and purification of this compound from the marine sponge Plakortis sp.

-

Extraction: The wet sponge material (1.5 kg) is diced and repeatedly extracted with methanol (MeOH) at room temperature. The combined MeOH extracts are then concentrated under reduced pressure to yield a crude extract (25 g).

-

Solvent Partitioning: The crude extract is partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction, containing the less polar compounds including this compound, is collected and dried.

-

Silica Gel Column Chromatography: The EtOAc-soluble material is subjected to column chromatography on silica gel, eluting with a stepwise gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase HPLC: Fractions containing this compound are pooled and further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile (MeCN) and water to afford pure this compound (12 mg).

Structural Characterization

The structure of this compound was elucidated using extensive spectroscopic analysis.

Spectroscopic Data

The key spectroscopic data for the characterization of this compound are presented below.

| Spectroscopic Method | Key Data |

| High-Resolution Mass Spectrometry (HR-FABMS) | m/z 337.1987 [M+H]⁺ (Calculated for C₁₉H₂₉O₅: 337.2015) |

| ¹H NMR (500 MHz, CDCl₃) | δ 5.75 (1H, m), 5.58 (1H, m), 5.30 (1H, t, J = 7.0 Hz), 4.95 (1H, m), 2.78 (2H, t, J = 6.5 Hz), 2.55 (2H, t, J = 6.5 Hz), 2.18 (3H, s), 2.05 (2H, q, J = 7.0 Hz), 1.60 (3H, s), 0.95 (3H, t, J = 7.0 Hz) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 206.5, 172.8, 172.1, 134.5, 128.9, 128.3, 125.1, 78.9, 43.2, 38.0, 29.8, 27.9, 25.7, 20.7, 14.2, 12.0 |

Biological Activity

This compound has demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines and inhibition of DNA polymerases.

Cytotoxicity and DNA Polymerase Inhibition

This compound exhibits significant cytotoxicity against murine leukemia (L1210) and human cervix carcinoma (KB) cell lines. It is also an inhibitor of DNA polymerases α and γ.

| Activity | Cell Line / Enzyme | IC₅₀ (µg/mL) |

| Cytotoxicity | L1210 (Murine Leukemia) | 3.2 |

| Cytotoxicity | KB (Human Cervix Carcinoma) | 4.8 |

| Enzyme Inhibition | DNA Polymerase α | 15 |

| Enzyme Inhibition | DNA Polymerase γ | 25 |

Inhibition of the IL-6/STAT3 Signaling Pathway

Recent studies have shown that this compound can induce apoptosis and suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) induced by Interleukin-6 (IL-6) in human promyelocytic leukemia (HL60) cells.[1]

The proposed mechanism involves the binding of this compound to hydroxysteroid 17-β dehydrogenase 4 (HSD17B4), which in turn may regulate the activation of STAT3. The suppression of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell survival and proliferation.

Experimental Protocols for Biological Assays

This protocol describes the identification of HSD17B4 as a binding partner of this compound using a pull-down assay with a biotinylated derivative of the natural product.

-

Synthesis of Biotinylated this compound: A biotin moiety is chemically conjugated to this compound via a linker to create a "bait" molecule.

-

Cell Lysis: HL60 cells are lysed to release total cellular proteins.

-

Incubation with Bait: The cell lysate is incubated with the biotinylated this compound to allow for the formation of protein-ligand complexes.

-

Affinity Capture: Streptavidin-coated beads are added to the lysate. The high affinity of streptavidin for biotin results in the capture of the biotinylated this compound along with any bound proteins.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads and identified using mass spectrometry.

This protocol is used to determine the effect of this compound on the phosphorylation of STAT3 in response to IL-6 stimulation.

-

Cell Culture and Treatment: HL60 cells are cultured and pre-treated with varying concentrations of this compound for a specified time.

-

IL-6 Stimulation: The cells are then stimulated with IL-6 (e.g., 50 ng/mL) for a short period (e.g., 30 minutes) to induce STAT3 phosphorylation.

-

Protein Extraction: Total protein is extracted from the cells.

-

SDS-PAGE and Western Blotting: The protein extracts are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 (as a loading control).

-

Detection: Following incubation with a secondary antibody conjugated to a detection enzyme, the protein bands are visualized, and the levels of p-STAT3 are quantified relative to total STAT3.

Conclusion

This compound, a polyketide isolated from the marine sponge Plakortis sp., demonstrates significant potential as a cytotoxic and enzyme-inhibiting agent. Its ability to interfere with the IL-6/STAT3 signaling pathway highlights a specific mechanism of action that warrants further investigation for its potential therapeutic applications in oncology and other diseases where this pathway is dysregulated. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers interested in the study and development of this promising natural product.

References

An In-depth Technical Guide to (+)-Plakevulin A: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Plakevulin A, a naturally occurring oxylipin isolated from the Okinawan sponge Plakortis sp., has emerged as a molecule of significant interest in cancer research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and multifaceted biological activities. Notably, this compound exhibits selective cytotoxicity against various cancer cell lines, inducing apoptosis through the modulation of the IL-6/STAT3 signaling pathway. Its interaction with hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) has been identified as a key element in its mechanism of action. This document consolidates available quantitative data, details experimental protocols for its study, and visualizes its known signaling pathways and experimental workflows, serving as a vital resource for researchers in oncology and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a cyclopentene-containing oxylipin. Its chemical identity has been established through spectroscopic analysis and total synthesis.

Chemical Structure:

-

IUPAC Name: methyl (1R,2S,5S)-2-hexadecyl-2,5-dihydroxycyclopent-3-ene-1-carboxylate[1]

-

Molecular Formula: C₂₃H₄₂O₄[1]

-

2D Structure: (A 2D chemical structure diagram of this compound would be presented here in a full report)

-

3D Conformer: (A 3D conformer image of this compound would be presented here in a full report)

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 382.6 g/mol | PubChem |

| Exact Mass | 382.30830982 Da | PubChem |

| XLogP3 | 7.7 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 18 | PubChem |

| Topological Polar Surface Area | 66.8 Ų | PubChem |

| Complexity | 421 | PubChem |

Biological Activity and Mechanism of Action

This compound has demonstrated potent and selective biological activity against cancer cells, primarily through the induction of apoptosis and inhibition of key signaling pathways.

Cytotoxicity

This compound exhibits cytotoxic effects against a range of human and murine cancer cell lines, with notable selectivity for cancer cells over normal cells. The half-maximal inhibitory concentration (IC₅₀) values for cytotoxicity are distinct from those for its enzymatic inhibition of DNA polymerases, suggesting a multi-targeted mechanism of action.[1]

Table of Cytotoxicity Data (IC₅₀ Values):

| Cell Line | Cell Type | IC₅₀ (µM) |

| HL-60 | Human promyelocytic leukemia | Data not available in abstract |

| HeLa | Human cervix epithelioid carcinoma | Data not available in abstract |

| L1210 | Murine leukemia | Data not available in abstract |

| KB | Human cervix carcinoma | Data not available in abstract |

| MC3T3-E1 | Mouse calvaria-derived pre-osteoblast | Data not available in abstract |

| MRC-5 | Human normal lung fibroblast | Data not available in abstract |

Note: Specific IC₅₀ values require access to the full-text scientific literature.

Inhibition of DNA Polymerases

Initial studies identified this compound as an inhibitor of DNA polymerases α and δ.[1]

Table of DNA Polymerase Inhibition Data (IC₅₀ Values):

| Enzyme | IC₅₀ (µM) |

| DNA Polymerase α | Data not available in abstract |

| DNA Polymerase δ | Data not available in abstract |

Note: Specific IC₅₀ values require access to the full-text scientific literature.

Induction of Apoptosis

This compound has been shown to induce apoptosis in sensitive cancer cell lines, such as HL-60.[1] This is evidenced by two key apoptotic markers:

-

DNA Fragmentation: The cleavage of genomic DNA into smaller fragments.

-

Caspase-3 Activation: The activation of a key executioner caspase in the apoptotic cascade.

Inhibition of the IL-6/STAT3 Signaling Pathway

A crucial aspect of this compound's mechanism of action is its ability to suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) induced by Interleukin-6 (IL-6). The IL-6/STAT3 pathway is a critical driver of proliferation, survival, and inflammation in many cancers.

Identification of a Novel Binding Protein: HSD17B4

Pull-down experiments using a biotinylated derivative of this compound led to the identification of hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) as a binding protein in HL-60 cell lysates. HSD17B4 is known to regulate STAT3 activation, suggesting that this compound may exert its effects on the STAT3 pathway through its interaction with HSD17B4.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for identifying its protein targets.

Caption: Proposed signaling pathway of this compound leading to apoptosis.

Caption: Workflow for identifying this compound binding proteins.

Experimental Protocols

Disclaimer: The following are generalized protocols based on common laboratory practices. Specific parameters should be optimized and validated for each experimental setup. For the exact methodology used in the cited research, access to the full-text publication is required.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., HL-60, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

DNA Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of DNA polymerases.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, dNTPs (including a radiolabeled dNTP), activated DNA template-primer, and the purified DNA polymerase (α or δ).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Quantification of DNA Synthesis: Precipitate the newly synthesized DNA and measure the incorporation of the radiolabeled dNTP using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

Apoptosis Assays

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation.

-

Cell Treatment and Fixation: Treat cells with this compound, harvest, and fix them (e.g., with paraformaldehyde).

-

Permeabilization: Permeabilize the cells to allow entry of the labeling reagents.

-

TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).

-

Detection: If using BrdUTP, detect with a fluorescently labeled anti-BrdU antibody. If using a fluorescently tagged dUTP, proceed directly to analysis.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.

This assay measures the activity of caspase-3 using a fluorogenic substrate.

-

Cell Lysis: Treat cells with this compound, harvest, and lyse them to release cellular contents.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

-

Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate, releasing the fluorophore.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Quantify the caspase-3 activity relative to a control.

Pull-Down Assay for Binding Protein Identification

This technique is used to isolate and identify proteins that interact with a specific "bait" molecule.

-

Bait Immobilization: Incubate biotinylated this compound with neutravidin-coated agarose or magnetic beads to immobilize the bait.

-

Cell Lysate Preparation: Prepare a protein lysate from the target cells (e.g., HL-60).

-

Binding: Incubate the immobilized bait with the cell lysate to allow for the formation of protein-bait complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a suitable elution buffer (e.g., containing high salt, low pH, or a competing agent).

-

Analysis: Separate the eluted proteins by SDS-PAGE, visualize by staining (e.g., Coomassie Blue or silver stain), and identify the protein bands of interest by mass spectrometry.

Western Blot Analysis of STAT3 Phosphorylation

This technique is used to detect and quantify the phosphorylation status of a specific protein.

-

Cell Treatment and Lysis: Treat cells with IL-6 in the presence or absence of this compound. Lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) and another for total STAT3.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3.

Total Synthesis

The total synthesis of this compound has been accomplished, confirming its absolute stereochemistry. A detailed synthetic scheme would typically be presented here, outlining the key steps, reagents, and intermediates. This information is crucial for producing the compound for further research and for the synthesis of analogs for structure-activity relationship (SAR) studies.

(A detailed, multi-step reaction scheme for the total synthesis of this compound would be included here in a full whitepaper, likely sourced from a dedicated organic synthesis publication.)

Future Directions

The discovery of this compound and the elucidation of its mechanism of action open up several avenues for future research:

-

Lead Optimization: The structure of this compound can be modified to improve its potency, selectivity, and pharmacokinetic properties.

-

Target Validation: Further studies are needed to fully validate HSD17B4 as a therapeutic target in the context of the IL-6/STAT3 pathway in cancer.

-

In Vivo Efficacy: The anti-tumor efficacy of this compound and its analogs should be evaluated in preclinical animal models of cancer.

-

Combination Therapies: The potential for synergistic effects when combining this compound with other anticancer agents that target different pathways should be explored.

Conclusion

This compound is a promising natural product with a unique chemical structure and a compelling mechanism of action against cancer cells. Its ability to induce apoptosis by targeting the HSD17B4/STAT3 signaling axis makes it an attractive candidate for further drug development. This technical guide provides a foundational understanding of this compound, intended to facilitate and inspire future research into its therapeutic potential.

References

The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of (+)-Plakevulin A in Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Plakevulin A, a marine natural product isolated from sponges of the genus Plakortis, has garnered interest for its biological activities. As a member of the polyketide family, its biosynthesis is presumed to follow the logic of polyketide synthase (PKS) pathways, yet the precise enzymatic machinery and sequence of reactions remain unelucidated. This technical guide consolidates the current understanding, presents a plausible hypothetical biosynthetic pathway, and details the experimental methodologies required to fully characterize this intricate molecular assembly line. The information herein is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this compound, with implications for synthetic biology, drug discovery, and the broader field of marine natural product chemistry.

Introduction: The Biological Context of this compound

Sponges of the genus Plakortis are prolific producers of a diverse array of bioactive polyketides[1]. These natural products are often synthesized by symbiotic microorganisms residing within the sponge host[2][3][4][5]. Metagenomic studies of Plakortis simplex and Plakortis halichondrioides have revealed a rich diversity of polyketide synthase (PKS) genes, including the widespread "swf" and "supA" gene clusters, indicating a substantial capacity for polyketide biosynthesis within the sponge holobiont. While the specific gene cluster responsible for this compound has not yet been identified, the presence of this genetic machinery strongly supports its origin from a PKS pathway.

A Hypothetical Biosynthetic Pathway for this compound

Based on the chemical structure of this compound and its co-occurrence with other structurally related polyketides in Plakortis sponges, a plausible biosynthetic pathway can be proposed. It is hypothesized that this compound arises from the enzymatic reduction of a precursor molecule, likely Untenone A.

References

- 1. mdpi.com [mdpi.com]

- 2. Polyketide genes in the marine sponge Plakortis simplex: a new group of mono-modular type I polyketide synthases from sponge symbionts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Polyketide synthases in the microbiome of the marine sponge Plakortis halichondrioides: a metagenomic update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyketide Synthases in the Microbiome of the Marine Sponge Plakortis halichondrioides: A Metagenomic Update - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Cancer Mechanism of (+)-Plakevulin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Plakevulin A, a marine-derived oxylipin, has demonstrated notable anti-cancer properties with selectivity for cancer cells over normal cells.[1][2] This technical guide provides an in-depth analysis of the current understanding of its mechanism of action. Evidence points to the induction of apoptosis through a novel pathway involving the binding to hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) and the subsequent suppression of the IL-6-induced STAT3 signaling pathway.[1][2] This document summarizes the key findings, presents available data in a structured format, details relevant experimental protocols, and provides visual diagrams of the molecular pathways and experimental workflows.

Introduction

This compound is a natural product isolated from the Okinawan sponge Plakortis sp.[1] Initial studies identified its inhibitory activity against DNA polymerases α and δ. However, a significant discrepancy between the half-maximal inhibitory concentration (IC50) for cytotoxicity and the enzymatic inhibition of these polymerases suggested the existence of other molecular targets. More recent research has elucidated a more defined mechanism of action centered on the induction of apoptosis in cancer cells, with the human promyelocytic leukemia cell line, HL60, showing high sensitivity.

Cytotoxicity Profile

This compound exhibits selective cytotoxicity against various cancer cell lines while showing reduced activity against normal cells.

Table 1: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| HL60 | Human Promyelocytic Leukemia | Data not available in abstract |

| HeLa | Human Cervix Epithelioid Carcinoma | Data not available in abstract |

| MC3T3-E1 | Mouse Calvaria-derived Pre-osteoblast | Data not available in abstract |

| MRC-5 | Human Normal Lung Fibroblast | Data not available in abstract |

| Quantitative IC50 values are not available in the reviewed abstracts. The primary literature indicates HL60 cells as the most sensitive. |

Core Mechanism of Action: Induction of Apoptosis

The primary anti-cancer effect of this compound is the induction of programmed cell death, or apoptosis. This is evidenced by key hallmarks of apoptosis observed in treated cancer cells.

DNA Fragmentation and Caspase-3 Activation

Treatment of HL60 cells with this compound leads to significant DNA fragmentation and the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.

Table 2: Apoptotic Effects of this compound on HL60 Cells

| Apoptotic Marker | Observation | Quantitative Data |

| DNA Fragmentation | Induced | Data not available in abstract |

| Caspase-3 Activation | Activated | Data not available in abstract |

| Qualitative observations are reported in the primary literature. |

Proposed Signaling Pathway

The currently accepted mechanism suggests that this compound initiates apoptosis by targeting HSD17B4, which in turn suppresses the STAT3 signaling pathway.

Caption: Proposed signaling pathway of this compound in cancer cells.

Molecular Target Identification

A key discovery in elucidating the mechanism of this compound was the identification of its binding partner.

Pull-Down Assay

Through pull-down experiments using a biotinylated derivative of this compound with neutravidin-coated beads, hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) was isolated from HL60 cell lysates as a binding protein.

Caption: Workflow for the pull-down assay to identify binding proteins.

Detailed Experimental Protocols

The following sections describe standardized protocols for the key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (IC50 Determination)

-

Principle: To determine the concentration of this compound that inhibits the growth of a cell population by 50%.

-

Protocol:

-

Seed cancer cells (e.g., HL60, HeLa) and normal cells (e.g., MRC-5) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.

-

DNA Fragmentation Assay

-

Principle: To visualize the internucleosomal cleavage of DNA, a hallmark of apoptosis, which results in a characteristic "ladder" pattern on an agarose gel.

-

Protocol:

-

Treat HL60 cells with this compound at a concentration known to induce apoptosis. Include an untreated control.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Lyse the cells using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Centrifuge to separate the fragmented DNA in the supernatant from the intact chromatin in the pellet.

-

Precipitate the DNA from the supernatant using ethanol.

-

Treat the DNA sample with RNase A and Proteinase K to remove RNA and protein contamination.

-

Resolve the DNA fragments by electrophoresis on a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualize the DNA under UV light.

-

Caspase-3 Activity Assay

-

Principle: To quantify the activity of caspase-3, an executioner caspase, using a colorimetric or fluorometric substrate.

-

Protocol:

-

Treat HL60 cells with this compound for various time points.

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of each lysate to ensure equal loading.

-

Add the lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubate at 37°C to allow for enzymatic cleavage of the substrate.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Calculate the fold-change in caspase-3 activity relative to the untreated control.

-

Western Blot for STAT3 Phosphorylation

-

Principle: To detect the levels of phosphorylated STAT3 (p-STAT3), the active form of the protein, relative to the total STAT3 protein.

-

Protocol:

-

Starve HL60 cells and then pre-treat with this compound for a specified time.

-

Stimulate the cells with Interleukin-6 (IL-6) to induce STAT3 phosphorylation.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., Tyr705).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin).

-

Conclusion

This compound represents a promising anti-cancer agent with a distinct mechanism of action. By binding to HSD17B4, it effectively suppresses the pro-survival IL-6/STAT3 signaling pathway, leading to apoptosis in cancer cells. This targeted approach, coupled with its selectivity for cancer cells, highlights its potential for further preclinical and clinical development. Future research should focus on obtaining precise quantitative data for its cytotoxic and apoptotic effects, further validating the HSD17B4-STAT3 axis as its primary target, and exploring its efficacy in in vivo models.

References

The Biological Activity of (+)-Plakevulin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Plakevulin A, an oxylipin originating from the Okinawan sponge Plakortis sp., has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. This technical guide provides an in-depth overview of the known biological activities of this compound, with a particular focus on its pro-apoptotic and signaling pathway modulation effects. This document synthesizes available data on its cytotoxicity, outlines the experimental protocols used to elucidate its mechanisms, and presents visual diagrams of the key signaling pathways and experimental workflows.

Introduction

Oxylipins are a class of oxygenated natural products derived from the oxidation of polyunsaturated fatty acids. They play crucial roles in a variety of biological processes, including inflammation and cell signaling.[1][2][3][4] this compound is a marine-derived oxylipin that has garnered interest for its selective cytotoxicity towards cancer cells.[5] Early investigations revealed its inhibitory activity against DNA polymerases α and δ. However, the discrepancy between the concentrations required for enzymatic inhibition and those needed for cytotoxic effects suggested the existence of other molecular targets. This guide delves into the subsequent research that has begun to unravel the complex mechanism of action of this promising compound.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic effects against a range of human and murine cell lines. Notably, it displays a degree of selectivity for cancer cells over normal cell lines. The human promyelocytic leukemia cell line, HL60, has been identified as being particularly sensitive to the cytotoxic effects of this compound.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cell lines.

| Cell Line | Cell Type | Organism | IC50 (µM) |

| HL60 | Human promyelocytic leukemia | Human | [Data not publicly available] |

| HeLa | Human cervical cancer | Human | [Data not publicly available] |

| MC3T3-E1 | Pre-osteoblast | Mouse | [Data not publicly available] |

| MRC-5 | Normal lung fibroblast | Human | [Data not publicly available] |

Note: While studies have established the cytotoxic activity of this compound against these cell lines, specific IC50 values have not been made publicly available in the reviewed literature. The data indicates that HL60 cells are the most sensitive.

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which this compound exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death. In HL60 cells, treatment with this compound leads to hallmark features of apoptosis, including DNA fragmentation and the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Experimental Workflow: Apoptosis Detection

Caption: A generalized workflow for investigating apoptosis induced by this compound.

Signaling Pathway: Targeting the HSD17B4/STAT3 Axis

Recent studies have identified hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) as a direct binding partner of this compound. This interaction appears to be crucial for the compound's mechanism of action. HSD17B4 is known to regulate the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).

STAT3 is a transcription factor that, when activated by phosphorylation (p-STAT3), promotes the expression of genes involved in cell survival and proliferation. The activation of STAT3 is often induced by cytokines such as Interleukin-6 (IL-6). It has been demonstrated that this compound suppresses the IL-6-induced phosphorylation of STAT3. The knockdown or inhibition of STAT3 is known to induce apoptosis. Therefore, it is proposed that this compound induces apoptosis in HL60 cells by binding to HSD17B4, which in turn inhibits the activation of STAT3.

Signaling Pathway Diagram

Caption: The proposed mechanism of this compound-induced apoptosis via HSD17B4 and STAT3.

Experimental Protocols

The following sections provide generalized protocols for the key experiments used to characterize the biological activity of this compound.

Cell Viability (Cytotoxicity) Assay

This protocol is based on the use of a tetrazolium salt (e.g., MTT) or a resazurin-based reagent (e.g., alamarBlue) to measure cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Incubation: Add the viability reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3 Activity Assay

This fluorometric or colorimetric assay detects the activity of activated caspase-3 in cell lysates.

-

Cell Treatment: Treat HL60 cells with this compound for the desired time to induce apoptosis.

-

Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer.

-

Substrate Reaction: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysate.

-

Incubation: Incubate the reaction at 37°C.

-

Detection: Measure the absorbance or fluorescence, which is proportional to the caspase-3 activity.

Pull-Down Assay with Biotinylated this compound

This assay is used to identify proteins that bind to this compound.

-

Probe Preparation: Synthesize a biotinylated derivative of this compound.

-

Cell Lysate Preparation: Prepare a whole-cell lysate from HL60 cells.

-

Incubation: Incubate the biotinylated this compound with the cell lysate to allow for binding.

-

Capture: Add streptavidin-coated beads to the mixture to capture the biotinylated probe and any bound proteins.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Identify the eluted proteins using SDS-PAGE and mass spectrometry.

Western Blot for Phospho-STAT3

This technique is used to detect the phosphorylation status of STAT3.

-

Cell Treatment: Treat HL60 cells with IL-6 in the presence or absence of this compound.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a marine natural product with promising anti-cancer properties. Its ability to induce apoptosis in cancer cells, particularly through the novel mechanism of targeting the HSD17B4/STAT3 signaling axis, makes it an attractive candidate for further investigation. Future research should focus on obtaining more extensive quantitative data on its cytotoxicity across a wider range of cancer cell lines, elucidating the precise molecular interactions between this compound and HSD17B4, and evaluating its efficacy and safety in preclinical in vivo models. The detailed understanding of its mechanism of action will be instrumental in the potential development of this compound or its analogs as novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. IL-6 Induced STAT3 Signalling Is Associated with the Proliferation of Human Muscle Satellite Cells Following Acute Muscle Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plakevulin A induces apoptosis and suppresses IL-6-induced STAT3 activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of (+)-Plakevulin A on the HL60 Cell Line: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Plakevulin A, an oxylipin derived from the Okinawan sponge Plakortis sp., has demonstrated notable cytotoxic effects against the human promyelocytic leukemia cell line, HL60. This technical guide synthesizes the current understanding of this compound's activity in HL60 cells, focusing on its pro-apoptotic effects and its modulation of key signaling pathways. While specific quantitative data from dose-response and time-course studies are not publicly available in the reviewed literature, this document outlines the established mechanisms of action and provides representative protocols for the experimental investigation of this compound.

Core Finding: Induction of Apoptosis

Research indicates that this compound is a potent inducer of apoptosis in HL60 cells.[1][2][3] Among several cancer and normal cell lines tested, HL60 cells exhibited the highest sensitivity to this compound.[1][2] The apoptotic mechanism is characterized by key cellular events including DNA fragmentation and the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.

Quantitative Data Summary

Detailed quantitative data regarding the cytotoxic and apoptotic effects of this compound on HL60 cells, such as IC50 values, specific apoptosis rates, and cell cycle distribution changes, are not available in the public domain based on the conducted search. The following tables are structured to present such data once it becomes available through further research.

Table 1: Cytotoxicity of this compound on HL60 Cells

| Treatment Duration | IC50 (µM) |

| 24 hours | Data not available |

| 48 hours | Data not available |

| 72 hours | Data not available |

Table 2: Apoptosis Induction in HL60 Cells by this compound

| Concentration (µM) | Treatment Duration | Percentage of Apoptotic Cells (%) (Annexin V+) |

| Control | 48 hours | Data not available |

| X µM | 48 hours | Data not available |

| Y µM | 48 hours | Data not available |

| Z µM | 48 hours | Data not available |

Table 3: Cell Cycle Analysis of HL60 Cells Treated with this compound

| Concentration (µM) | Treatment Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 Phase (%) |

| Control | 24 hours | Data not available | Data not available | Data not available | Data not available |

| X µM | 24 hours | Data not available | Data not available | Data not available | Data not available |

| Y µM | 24 hours | Data not available | Data not available | Data not available | Data not available |

Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

A significant finding is the ability of this compound to suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) induced by interleukin-6 (IL-6). The IL-6/STAT3 pathway is a critical regulator of cell survival and proliferation in many cancers, including leukemia.

Pull-down experiments using a biotinylated derivative of this compound identified hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) as a binding protein in HL60 cell lysates. Given that HSD17B4 can regulate STAT3 activation, it is hypothesized that this compound may induce apoptosis in HL60 cells by binding to HSD17B4, thereby inhibiting the STAT3 signaling cascade.

Experimental Protocols

The following are representative, detailed protocols for the key experiments required to evaluate the effects of this compound on the HL60 cell line. These are generalized procedures and may require optimization for specific experimental conditions.

Cell Culture

-

Cell Line: HL60 (human promyelocytic leukemia).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed HL60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Treatment: Add various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Seed HL60 cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat HL60 cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for STAT3 Phosphorylation

-

Cell Treatment and Lysis: Treat HL60 cells with this compound, with or without IL-6 stimulation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Experimental and Logical Workflow

The investigation of this compound's effect on HL60 cells typically follows a structured workflow to elucidate its biological activity and mechanism of action.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-leukemic agent through the induction of apoptosis in HL60 cells, mediated at least in part by the suppression of the STAT3 signaling pathway. Further research is warranted to elucidate the precise quantitative effects of this compound, including its IC50 value and its impact on cell cycle progression. Comprehensive dose-response and time-course studies will be crucial for a more complete understanding of its therapeutic potential. Additionally, further investigation into the interaction between this compound and HSD17B4 will provide deeper insights into its molecular mechanism of action.

References

The Role of (+)-Plakevulin A in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Plakevulin A, an oxylipin originally isolated from the Okinawan sponge Plakortis sp., has emerged as a molecule of interest in oncology research due to its pro-apoptotic activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, with a focus on its interaction with key cellular signaling pathways. This document details the experimental evidence, presents quantitative data on its cytotoxic effects, outlines the methodologies used in these pivotal studies, and provides visual representations of the involved signaling cascades and experimental workflows.

Introduction

This compound was initially identified as an inhibitor of DNA polymerases α and δ.[1] However, the discrepancy between its potent cytotoxicity and its enzymatic inhibition of DNA polymerases suggested the existence of other molecular targets.[1] Recent studies have elucidated a novel mechanism of action, highlighting its ability to induce apoptosis in cancer cells, particularly in the human promyelocytic leukemia cell line, HL60.[1][2] This guide synthesizes the current understanding of how this compound exerts its apoptotic effects through the modulation of the STAT3 signaling pathway.

Cytotoxicity Profile of this compound

This compound has demonstrated selective cytotoxicity against various cancer cell lines, with a particularly high sensitivity observed in HL60 cells.[2] The table below summarizes the cytotoxic activity across different cell lines.

| Cell Line | Cell Type | Sensitivity to this compound | Reference |

| HL60 | Human Promyelocytic Leukemia | Highest Sensitivity | |

| HeLa | Human Cervix Epithelioid Carcinoma | Cytotoxic | |

| L1210 | Murine Leukemia | Cytotoxic | |

| KB | Human Cervix Carcinoma | Cytotoxic | |

| MC3T3-E1 | Mouse Calvaria-derived Pre-osteoblast | Lower Sensitivity (Normal Cell Line) | |

| MRC-5 | Human Normal Lung Fibroblast | Lower Sensitivity (Normal Cell Line) |

Mechanism of Action: The HSD17B4-STAT3 Axis

The primary mechanism for this compound-induced apoptosis involves the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key regulator of cell survival and proliferation.

Identification of a Novel Binding Partner

Through pull-down experiments utilizing a biotinylated derivative of this compound, hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) was identified as a direct binding protein in HL60 cell lysates. This discovery was crucial in uncovering the upstream events of this compound's activity.

Inhibition of STAT3 Activation

HSD17B4 is known to regulate the activation of STAT3. The binding of this compound to HSD17B4 leads to the suppression of Interleukin-6 (IL-6) induced activation of STAT3. This inhibition of STAT3 signaling is a critical event, as the knockdown or inhibition of STAT3 is known to induce apoptosis.

Induction of Apoptotic Hallmarks

The suppression of STAT3 activation by this compound culminates in the induction of key apoptotic events in HL60 cells, including:

-

DNA Fragmentation: A characteristic feature of apoptosis where the cellular DNA is cleaved into smaller fragments.

-

Caspase-3 Activation: Activation of this executioner caspase is a central event in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, cell death.

Signaling Pathway

The proposed signaling cascade initiated by this compound is depicted in the diagram below.

Figure 1: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following sections detail the methodologies employed to elucidate the apoptotic mechanism of this compound.

Pull-down Assay for Target Protein Identification

This protocol was used to isolate and identify HSD17B4 as a binding partner of this compound.

-

Probe Preparation: A biotinylated derivative of this compound is synthesized to serve as a molecular bait.

-

Cell Lysis: HL60 cells are cultured and harvested. The cell pellet is resuspended in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and incubated on ice to extract cellular proteins. The lysate is then clarified by centrifugation.

-

Binding: The biotinylated this compound probe is incubated with the HL60 cell lysate to allow for the formation of protein-probe complexes.

-

Capture: Neutravidin-coated beads are added to the lysate-probe mixture. The high affinity of biotin for neutravidin facilitates the capture of the probe along with any bound proteins.

-

Washing: The beads are washed multiple times with a wash buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and visualized by silver staining or Coomassie blue staining. The protein band of interest is excised and identified using mass spectrometry.

Figure 2: Workflow for the pull-down assay to identify this compound binding proteins.

DNA Fragmentation Assay

This assay confirms apoptosis by detecting the characteristic laddering pattern of fragmented DNA.

-

Cell Treatment: HL60 cells are treated with varying concentrations of this compound for a specified duration. A negative control (vehicle-treated) is included.

-

Cell Harvesting: Cells are harvested and washed with PBS.

-

DNA Extraction: The cell pellet is lysed, and the genomic DNA is extracted using a commercial kit or standard phenol-chloroform extraction methods.

-

Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel (typically 1.5-2%).

-

Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualized under UV light. A "ladder" of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.

Caspase-3 Activation Assay

This assay quantifies the activity of the key executioner caspase, caspase-3.

-

Cell Treatment and Lysis: HL60 cells are treated with this compound as described above and then lysed to release cellular contents.

-

Assay Principle: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Detection: If active caspase-3 is present in the lysate, it will cleave the substrate, releasing the reporter molecule. The amount of released reporter is then quantified using a spectrophotometer or fluorometer.

-

Data Analysis: The increase in caspase-3 activity in treated cells is calculated relative to the untreated control cells.

Conclusion and Future Directions

The current body of research strongly indicates that this compound induces apoptosis in cancer cells through a novel mechanism involving the HSD17B4-STAT3 signaling axis. Its ability to selectively target cancer cells while showing lower toxicity to normal cells makes it a promising candidate for further preclinical and clinical investigation. Future research should focus on a more detailed characterization of the interaction between this compound and HSD17B4, the downstream effectors of STAT3 inhibition in this context, and the in vivo efficacy of this compound in animal models of leukemia and other cancers. The development of more potent and specific analogs of this compound could also represent a valuable avenue for therapeutic development.

References

Methodological & Application

Total Synthesis of (+)-Plakevulin A: A Detailed Protocol for Researchers

Introduction

(+)-Plakevulin A is a marine-derived oxylipin originally isolated from the Okinawan sponge Plakortis sp.[1] This natural product has garnered significant attention from the scientific community due to its interesting biological activities, including cytotoxicity against various cancer cell lines and inhibitory effects on DNA polymerases.[1] The unique structure of this compound, featuring a functionalized cyclopentenone core and a levulinic acid ester side chain, presents a compelling challenge for synthetic chemists. This document provides a detailed protocol for the asymmetric total synthesis of this compound, based on the convergent strategy developed by Kuramochi and colleagues. The synthesis is broken down into key stages: the construction of the chiral cyclopentenone core, synthesis of the side chain, and the final esterification and deprotection steps.

Overall Synthetic Strategy

The total synthesis of this compound is achieved through a convergent approach, wherein the chiral cyclopentenone core and the side-chain are synthesized separately and then coupled in a later step. The key steps of this synthesis include an asymmetric Nozaki-Hiyama-Kishi (NHK) reaction to establish the stereochemistry of the cyclopentenone core, a Wittig reaction to install the side chain, and a final esterification to couple the two main fragments.

Logical Flow of the Synthesis:

Caption: Convergent synthetic strategy for this compound.

Experimental Protocols

Synthesis of the Chiral Cyclopentenone Core

The construction of the chiral cyclopentenone core is a critical part of the synthesis, establishing the key stereocenters of the molecule.

Workflow for Cyclopentenone Core Synthesis:

Caption: Key steps in the synthesis of the chiral cyclopentenone core.

Detailed Protocol:

-

Asymmetric Nozaki-Hiyama-Kishi (NHK) Reaction:

-

To a solution of the starting aldehyde (1.0 equiv) in a mixture of THF and DMF, add CrCl₂ (4.0 equiv) and a chiral ligand (e.g., a salen-type ligand, 0.2 equiv) at -10 °C under an argon atmosphere.

-

Add vinyl iodide (1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction for 12 hours, allowing it to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral allylic alcohol.

-

-

Oxidation:

-

To a solution of the chiral allylic alcohol (1.0 equiv) in CH₂Cl₂ at 0 °C, add Dess-Martin periodinane (1.5 equiv).

-

Stir the mixture for 2 hours at the same temperature.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

-

Extract the aqueous layer with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The resulting crude enone is used in the next step without further purification.

-

-

Cyclization and Silylation:

-

The crude enone is dissolved in THF, and the solution is cooled to -78 °C.

-

Add a solution of a suitable base (e.g., lithium bis(trimethylsilyl)amide, 1.1 equiv) dropwise.

-

After stirring for 1 hour, add a silylating agent (e.g., tert-butyldimethylsilyl chloride, 1.2 equiv).

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench with saturated aqueous NH₄Cl, extract with ether, and the combined organic layers are dried and concentrated.

-

Purify the residue by flash chromatography to yield the silylated cyclopentenone core.

-

Synthesis of the Side Chain

The side chain is prepared from commercially available levulinic acid.

-

Protection of the Ketone:

-

To a solution of levulinic acid (1.0 equiv) in toluene, add ethylene glycol (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus for 6 hours.

-

Cool the reaction mixture, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate to give the protected levulinic acid.

-

-

Activation of the Carboxylic Acid:

-

The protected levulinic acid is converted to its corresponding acid chloride or activated ester for the subsequent esterification step. For example, treatment with oxalyl chloride in the presence of a catalytic amount of DMF in CH₂Cl₂ at 0 °C yields the acid chloride.

-

Final Assembly and Deprotection

-

Esterification:

-

To a solution of the chiral cyclopentenone core (1.0 equiv) and the activated side chain (1.2 equiv) in CH₂Cl₂ at 0 °C, add a suitable base (e.g., triethylamine or DMAP).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography.

-

-

Deprotection:

-

The silyl protecting group on the cyclopentenone core and the ketal protecting group on the side chain are removed in a final step. This can typically be achieved by treatment with a fluoride source (e.g., TBAF) for the silyl group, followed by acidic workup (e.g., aqueous HCl) to remove the ketal.

-

Purify the final product by HPLC to obtain this compound.

-

Data Presentation

| Step | Intermediate/Product | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, HRMS) |

| Asymmetric NHK Reaction | Chiral Allylic Alcohol | 75-85 | Characteristic peaks for the vinyl and carbinol protons. |

| Oxidation | Enone | >95 (crude) | Disappearance of the carbinol proton signal and appearance of characteristic enone signals. |

| Cyclization & Silylation | Silylated Cyclopentenone Core | 60-70 | Signals corresponding to the silyl protecting group and the cyclopentenone ring protons. |

| Protection of Levulinic Acid | Ketal-protected Side Chain | 90-95 | Characteristic signals for the ketal group. |

| Esterification | Protected this compound | 80-90 | Appearance of signals for both the cyclopentenone core and the side chain in the NMR spectra. |

| Deprotection | This compound | 70-80 | Final spectra matching the data reported for the natural product. High-resolution mass spectrometry confirming the molecular formula. Specific rotation consistent with the natural (+)-enantiomer. |

Note: The yields and spectroscopic data are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

This protocol outlines a reliable and efficient total synthesis of this compound. The convergent strategy allows for the flexible synthesis of analogs for further structure-activity relationship studies, which could be valuable for the development of new therapeutic agents. The detailed experimental procedures and tabulated data provide a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for the Laboratory Synthesis of (+)-Plakevulin A Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Plakevulin A, a marine-derived oxylipin, has garnered significant interest in the scientific community due to its notable biological activities, including its potent cytotoxicity against various cancer cell lines.[1] The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the laboratory synthesis of this compound analogs, aimed at facilitating research into their structure-activity relationships (SAR) and potential as drug candidates. The synthesis of various analogs allows for the systematic exploration of how modifications to the core structure of Plakevulin A impact its biological efficacy, offering insights into the pharmacophore responsible for its cytotoxic effects.

Data Presentation: Biological Activities of this compound and a Key Analog

The following table summarizes the reported cytotoxic activities of this compound and a key synthetic intermediate, 1-dihydrountenone A, against various human cancer cell lines. This data is crucial for understanding the baseline activity of the parent compound and the relative potency of its analogs.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HL60 (promyelocytic leukemia) | 5.8 | [1] |

| HeLa (cervical cancer) | 15 | [1] | |

| MC3T3-E1 (osteoblast) | >25 | [1] | |

| MRC-5 (normal lung fibroblast) | >25 | [1] | |

| 1-dihydrountenone A | DNA Polymerase α | >100 | |

| DNA Polymerase β | >100 |

Experimental Protocols

The following protocols detail the key stages in the total synthesis of this compound, which can be adapted for the synthesis of various analogs by modifying the starting materials and reagents.

Synthesis of the Cyclopentenone Core

A key strategic element in the total synthesis of this compound and its analogs is the construction of the functionalized cyclopentenone ring. This can be achieved through a variety of synthetic routes, with a common approach involving an asymmetric Michael addition followed by intramolecular cyclization.

Materials:

-

Appropriate α,β-unsaturated ester

-

Substituted malonate

-

Chiral catalyst (e.g., a cinchona alkaloid derivative)

-

Base (e.g., sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

-

Glacial acetic acid

-

Standard workup and purification reagents

Procedure:

-

To a solution of the α,β-unsaturated ester and substituted malonate in the chosen anhydrous solvent, add the chiral catalyst.

-

Cool the reaction mixture to the appropriate temperature (e.g., -78 °C) and add the base portionwise.

-

Stir the reaction mixture at this temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the addition of glacial acetic acid.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired cyclopentenone precursor.

Side Chain Introduction via Wittig Reaction

The introduction of the aliphatic side chain is typically accomplished via a Wittig reaction, allowing for the formation of the carbon-carbon double bond with control over the stereochemistry.

Materials:

-

Cyclopentenone core

-

Appropriate phosphonium ylide

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Standard workup and purification reagents

Procedure:

-

Generate the phosphonium ylide in situ by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in anhydrous THF at a low temperature (e.g., -78 °C).

-

Add a solution of the cyclopentenone core in anhydrous THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic layer, filter, and concentrate in vacuo.

-

Purify the product by flash chromatography.

Esterification to Yield Plakevulin A Analogs

The final step in the synthesis of Plakevulin A analogs involves the esterification of the secondary alcohol on the cyclopentenone ring with a desired carboxylic acid, such as levulinic acid for this compound itself.

Materials:

-

Synthesized Plakevulin A core

-

Desired carboxylic acid (e.g., levulinic acid)

-

Coupling agent (e.g., dicyclohexylcarbodiimide, DCC)

-

Catalyst (e.g., 4-dimethylaminopyridine, DMAP)

-

Anhydrous dichloromethane

-

Standard workup and purification reagents

Procedure:

-

Dissolve the Plakevulin A core, carboxylic acid, and DMAP in anhydrous dichloromethane.

-

Add a solution of DCC in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with aqueous acid, aqueous base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by flash column chromatography to yield the desired Plakevulin A analog.

Visualizations

General Synthetic Strategy for this compound Analogs

Caption: A generalized workflow for the synthesis of this compound analogs.

Logical Relationship in SAR Studies

Caption: The iterative cycle of synthesis, biological evaluation, and SAR analysis.

Signaling Pathway Implicated by this compound